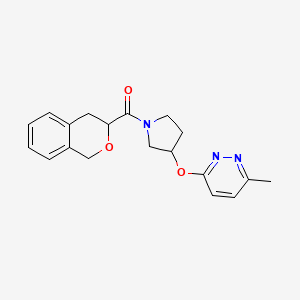

![molecular formula C17H12N6O B2833252 3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 879569-20-7](/img/structure/B2833252.png)

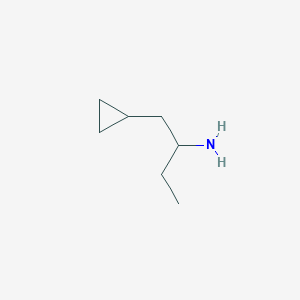

3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrazolo-triazolo-pyrimidine derivative. Pyrazolo-triazolo-pyrimidines are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The compound contains multiple heterocyclic rings including a pyrazole, a triazole, and a pyrimidine ring. These rings are fused together, which likely contributes to the compound’s chemical properties .Applications De Recherche Scientifique

Convenient Synthesis and Derivative Exploration

Research has highlighted the synthesis of novel derivatives incorporating the furan nucleus, showcasing the compound as a precursor for synthesizing various fused heterocyclic ring systems. These include pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, among others, with their structures established based on spectral data and elemental analyses. This synthesis pathway demonstrates the chemical's versatility in creating complex heterocyclic compounds (S. Mostafa & A. Nada, 2015).

Regioselective Synthesis and Ab Initio Calculations

Another study focused on the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine, through reactions with appropriate aminoazoles. This work also involved ab initio quantum chemical calculations to confirm the regioselectivity of cyclocondensation reactions, highlighting the compound's potential in creating pharmacologically relevant structures (Mostafa E. Salem et al., 2015).

Pharmacological Interest and Antimicrobial Activity

Further research has revealed that pyrazolo[1,5-a]pyrimidines, related to the structure , possess properties beneficial as antimetabolites in purine biochemical reactions. These compounds have attracted pharmaceutical interest due to their antitrypanosomal activity, demonstrating the compound's significance in drug discovery and development processes (Nadia A. Abdelriheem et al., 2017).

Exploring Antibacterial Properties

Another dimension of research has been the exploration of novel pyrimidines derived from furanyl compounds for their antibacterial properties against both Gram-positive and Gram-negative bacteria. This indicates the compound's utility in contributing to the development of new antibacterial agents (A. M. A. Hamid & W. Shehta, 2018).

Selectivity and Receptor-Antagonist Recognition

The substitution of the furanyl ring with a 2-(para-substituted) aryl group in related pyrazolo-triazolo-pyrimidines has shown significant selectivity and potency as hA(3) adenosine receptors antagonists. This research provides insights into structure-affinity relationships and the importance of specific substitutions in enhancing pharmacological profiles (S. L. Cheong et al., 2010).

Propriétés

IUPAC Name |

5-(furan-2-yl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O/c1-11-5-2-3-6-13(11)23-15-12(9-19-23)16-20-21-17(22(16)10-18-15)14-7-4-8-24-14/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQVQIXSMUYFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)

![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)

![4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B2833187.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2833188.png)

![8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione](/img/structure/B2833190.png)

![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)